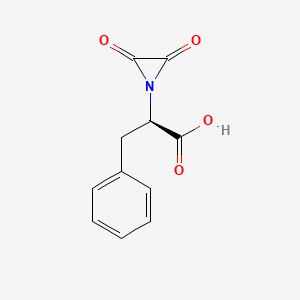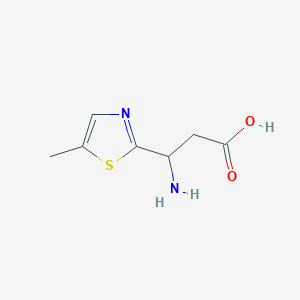
(3-Methoxypiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypiperidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method is the reduction of (3-Methoxypiperidin-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methoxypiperidin-3-yl)methanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, it can be synthesized by reducing (3-Methoxypiperidin-3-yl)methanone.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products Formed
Oxidation: (3-Methoxypiperidin-3-yl)methanone.
Reduction: this compound.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
(3-Methoxypiperidin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (3-Methoxypiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of (3-Methoxypiperidin-3-yl)methanol.
(3-Hydroxypiperidin-3-yl)methanol: A similar compound with a hydroxyl group instead of a methoxy group.
(3-Methoxypiperidin-3-yl)ethanol: A compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its methoxy group, which imparts different chemical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3-methoxypiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 |
InChI Key |
FZIUENXNKJDWGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
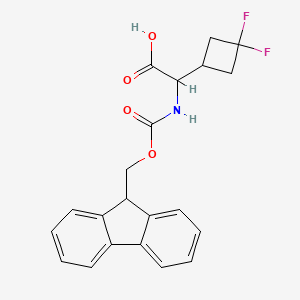
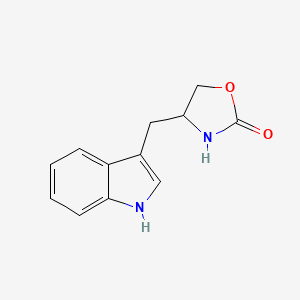
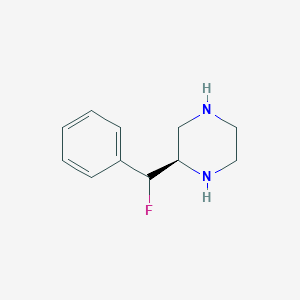
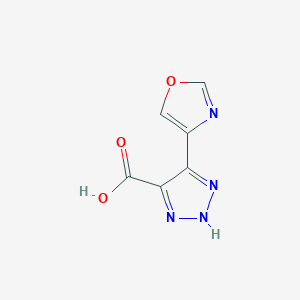
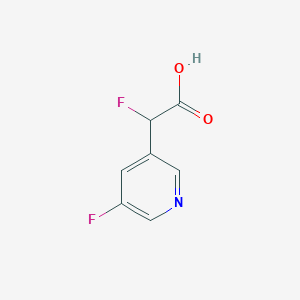
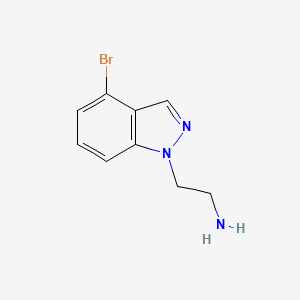

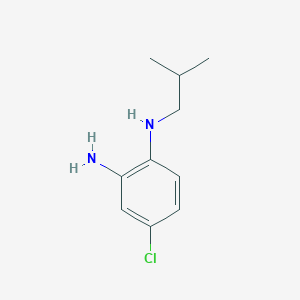
![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
